molecular formula C7H7NO2 B1512784 2-Amino(~13~C_6_)benzoic acid CAS No. 335081-06-6

2-Amino(~13~C_6_)benzoic acid

Cat. No.: B1512784
CAS No.: 335081-06-6
M. Wt: 143.092 g/mol
InChI Key: RWZYAGGXGHYGMB-IDEBNGHGSA-N
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Description

2-Amino(~13~C_6_)benzoic acid, also known as Anthranilic acid, is a compound with the formula C7H7NO2 . It is an aromatic amine and a carboxylic acid .


Synthesis Analysis

The synthesis of 2-amino benzoic acid derivatives has been studied extensively. A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . Another study synthesized 1,3,5-triazine 4-aminobenzoic acid derivatives using conventional methods or microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H7NO2 . The molecular weight is 137.1360 .

Scientific Research Applications

Polymorphism and Co-crystal Salt Formation

2-Amino benzoic acid derivatives, like 2-((2,6-dichlorophenyl)amino)benzoic acid, have been studied for their polymorphism and potential in forming co-crystal salts. These studies are significant in the field of crystal engineering, particularly for their applications in developing new pharmaceutical compounds (Zhoujin et al., 2022).

Antimicrobial Properties

Research on 2-amino benzoic acid derivatives has shown their potential as antimicrobial agents. A series of these derivatives were synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. These studies are crucial for discovering new antibacterial and antifungal drugs (Mahiwal et al., 2012).

Antiparasitic Activities

Compounds like 2-[(2-chloro-benzothiazol-6-yl)amino] benzoic acid have demonstrated interesting antiproliferative activity against parasites like Trichomonas vaginalis. Such studies are essential in the development of new treatments for parasitic infections (Delmas et al., 2002).

Co-culture Engineering in Microbial Biosynthesis

In the field of metabolic engineering, the use of 3-amino-benzoic acid in microbial biosynthesis for producing compounds like 3AB from glucose has been explored. This research is pivotal for the efficient production of biologically active compounds (Zhang & Stephanopoulos, 2016).

Quantitative Structure-Metabolism Relationships

Studies on substituted benzoic acids, including 4-amino benzoic acid, have focused on understanding their metabolism in organisms like rats. This research provides insights into drug metabolism and the influence of chemical structure on metabolic pathways (Ghauri et al., 1992).

Synthesis and Characterization

The synthesis and characterization of various 2-amino benzoic acid derivatives have been explored for their potential applications in different scientific domains. For instance, the synthesis of 2-amino-4-methoxy benzoic acid provides insights into novel methods for producing key chemical compounds (Jian-hui, 2010).

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, suggests that it may form combustible dust concentrations in air . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

    Target of Action

    The primary targets of 2-Amino(~13~C_6_)benzoic acid are various strains of bacteria and fungi . The compound exhibits antimicrobial activity, acting as a bacteriostatic and fungistatic agent .

    Mode of Action

    The compound interacts with its microbial targets by inhibiting their growth and reproduction

    Result of Action

    The result of this compound’s action is the inhibition of growth and reproduction in targeted microbial strains, rendering it effective as an antimicrobial agent .

Properties

IUPAC Name

6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYAGGXGHYGMB-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745908
Record name 2-Amino(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335081-06-6
Record name 2-Amino(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 335081-06-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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